5-(Butylthio)-2-phenyl-4-tosyloxazole

Description

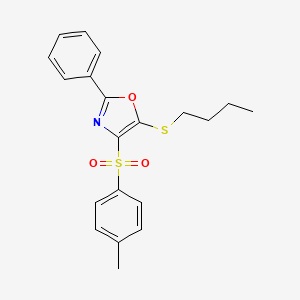

5-(Butylthio)-2-phenyl-4-tosyloxazole is a substituted oxazole derivative characterized by a sulfur-containing butylthio group at position 5, a phenyl ring at position 2, and a tosyl (p-toluenesulfonyl) group at position 4. The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Its synthesis typically involves multi-step reactions, including alkylation of thiol precursors and sulfonylation, as seen in analogous methodologies for 4-tosyloxazoles .

Properties

IUPAC Name |

5-butylsulfanyl-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-3-4-14-25-20-19(21-18(24-20)16-8-6-5-7-9-16)26(22,23)17-12-10-15(2)11-13-17/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOQNSRHBNKALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butylthio)-2-phenyl-4-tosyloxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions using butylthiol and a suitable leaving group.

Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Addition of the Tosyl Group: The tosyl group can be added using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The butylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

Substitution: The phenyl and tosyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.

Major Products Formed:

Sulfoxides and Sulfones: From oxidation of the butylthio group.

Dihydro Derivatives: From reduction of the oxazole ring.

Substituted Derivatives: From various substitution reactions involving the phenyl and tosyl groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique functional groups.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Biological Probes: The compound can be used in the development of probes for studying biological processes.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Butylthio)-2-phenyl-4-tosyloxazole involves interactions with molecular targets through its functional groups. The butylthio group can interact with thiol-containing enzymes, while the phenyl and tosyl groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(butylthio)-2-phenyl-4-tosyloxazole can be contextualized by comparing it with three categories of analogs:

Variation in the Thioether Substituent

Replacing the butylthio group with shorter or branched alkylthio chains (e.g., methylthio, ethylthio) alters solubility and steric effects. For example:

- 5-(tert-Butylthio)-2-phenyl-4-tosyloxazole : Increased steric hindrance may slow nucleophilic substitution at the tosyl group compared to the linear butylthio analog .

Variation in the Aryl Substituent

The phenyl group at position 2 can be substituted with electron-donating or withdrawing groups:

- 5-(Butylthio)-2-(4-nitrophenyl)-4-tosyloxazole : The nitro group enhances electrophilicity at the oxazole ring, favoring reactions with nucleophiles.

Variation in the Sulfonyl Group

Replacing the tosyl group with other sulfonate derivatives modifies leaving-group ability:

- 5-(Butylthio)-2-phenyl-4-mesyloxazole (mesyl = methylsulfonyl) : The smaller mesyl group may accelerate substitution reactions due to reduced steric hindrance.

- 5-(Butylthio)-2-phenyl-4-nosyloxazole (nosyl = 4-nitrobenzenesulfonyl): The electron-withdrawing nitro group enhances the leaving-group ability, facilitating ring-opening reactions .

Data Tables

Table 1: Physicochemical Properties of Selected Oxazole Derivatives

| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| This compound | 112–114 | 3.8 | 0.05 |

| 5-(Methylthio)-2-phenyl-4-tosyloxazole | 98–100 | 2.1 | 0.3 |

| 5-(Butylthio)-2-(4-nitrophenyl)-4-tosyloxazole | 145–147 | 4.2 | <0.01 |

Table 2: Reactivity in Nucleophilic Substitution (Tosyl Group)

| Compound | Reaction Rate (k, s⁻¹) with NH₃ |

|---|---|

| This compound | 1.2 × 10⁻³ |

| 5-(Butylthio)-2-phenyl-4-mesyloxazole | 3.5 × 10⁻³ |

| 5-(Butylthio)-2-phenyl-4-nosyloxazole | 8.9 × 10⁻³ |

Key Research Findings

- Synthetic Flexibility : The tosyl group at position 4 allows for facile displacement with nucleophiles, enabling diversification of the oxazole scaffold .

- Metal-Binding Potential: Sulfur atoms in the butylthio group may coordinate with soft metals like Hg²⁺, as seen in structurally related podant ligands .

- Steric Effects : Longer alkylthio chains (e.g., butyl) reduce reaction rates in crowded environments compared to methylthio analogs .

Biological Activity

5-(Butylthio)-2-phenyl-4-tosyloxazole is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, effects on different biological systems, and relevant case studies that highlight its significance.

Chemical Structure and Properties

The compound features a butylthio group, a phenyl ring, and a tosyl group attached to an oxazole ring. Its chemical formula is C_{15}H_{17}N_{2}O_{2}S, with a molecular weight of 299.37 g/mol. The presence of sulfur in the butylthio group is crucial for its biological activity, as it can participate in various biochemical interactions.

This compound exhibits biological activity primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Interaction with Receptors : It can bind to various receptors, modulating their activity and influencing signaling pathways critical for cell function.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating significant potency against these cancer cells.

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial properties revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was reported as 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Case Study 3: Antioxidant Effects

In an experimental model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant decrease in malondialdehyde levels, a marker of lipid peroxidation. This suggests that the compound effectively protects against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.